4-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one
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Overview
Description
The compound 4-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one is a complex organic molecule that features a combination of aromatic rings, an oxazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate α-hydroxyketone with an amide in the presence of a dehydrating agent such as phosphorus oxychloride.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated precursor.
Formation of the Benzylidene Group: The benzylidene group can be formed through a condensation reaction between an aldehyde and a ketone or ester in the presence of a base such as sodium hydroxide.
Methoxylation and Benzylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may be investigated for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, the compound could be explored as a lead compound for the development of new therapeutic agents. Its structural features may allow it to interact with specific biological targets, leading to the development of drugs with novel mechanisms of action.
Industry
In the industrial sector, the compound could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 4-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(furan-2-yl)-1,3-oxazol-5(4H)-one: Similar structure but with a furan ring instead of a thiophene ring.
(4E)-4-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(pyridin-2-yl)-1,3-oxazol-5(4H)-one: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 4-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one imparts unique electronic properties, making it distinct from its analogs with furan or pyridine rings
Properties
Molecular Formula |
C23H19NO4S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(4E)-4-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H19NO4S/c1-15-6-3-4-7-17(15)14-27-19-10-9-16(13-20(19)26-2)12-18-23(25)28-22(24-18)21-8-5-11-29-21/h3-13H,14H2,1-2H3/b18-12+ |
InChI Key |
UYIVXYPSXUQQKD-LDADJPATSA-N |
SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CS4)OC |
Isomeric SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)/C=C/3\C(=O)OC(=N3)C4=CC=CS4)OC |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CS4)OC |
Origin of Product |
United States |
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